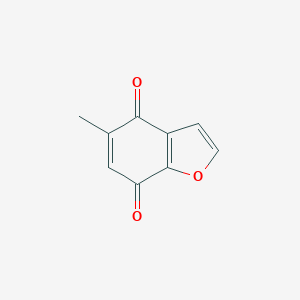
5-Methylbenzofuran-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylbenzofuran-4,7-dione, also known as MBQ, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
5-Methylbenzofuran-4,7-dione has been studied extensively for its potential applications in various fields of science, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, 5-Methylbenzofuran-4,7-dione has been used as a building block for the synthesis of other compounds, such as quinones and anthraquinones. In medicinal chemistry, 5-Methylbenzofuran-4,7-dione has been investigated for its potential anticancer, antimicrobial, and antiviral properties. In material science, 5-Methylbenzofuran-4,7-dione has been used as a precursor for the synthesis of conductive polymers and other materials.
Wirkmechanismus
The mechanism of action of 5-Methylbenzofuran-4,7-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. The disruption of cellular redox balance can lead to oxidative stress, which has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Biochemische Und Physiologische Effekte
5-Methylbenzofuran-4,7-dione has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of cellular signaling pathways. In addition, 5-Methylbenzofuran-4,7-dione has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Methylbenzofuran-4,7-dione is its versatility as a building block for the synthesis of other compounds. In addition, 5-Methylbenzofuran-4,7-dione is relatively easy to synthesize and purify, making it a convenient starting material for various laboratory experiments. However, one of the limitations of 5-Methylbenzofuran-4,7-dione is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-Methylbenzofuran-4,7-dione, including the investigation of its potential therapeutic applications in various diseases, the development of new synthetic routes for 5-Methylbenzofuran-4,7-dione and its derivatives, and the study of its interactions with other molecules and cellular components. In addition, the development of new analytical methods for the detection and quantification of 5-Methylbenzofuran-4,7-dione and its metabolites may facilitate further research on this compound.
Synthesemethoden
The synthesis of 5-Methylbenzofuran-4,7-dione can be achieved through the oxidation of 5-methylbenzofuran using a variety of oxidizing agents, including potassium permanganate, sodium dichromate, and hydrogen peroxide. The yields of 5-Methylbenzofuran-4,7-dione can vary depending on the reaction conditions, such as the temperature, solvent, and reaction time.
Eigenschaften
CAS-Nummer |
141462-51-3 |
|---|---|
Produktname |
5-Methylbenzofuran-4,7-dione |
Molekularformel |
C9H6O3 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
5-methyl-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C9H6O3/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h2-4H,1H3 |
InChI-Schlüssel |
OJFBEKJSRZTJNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)C=CO2 |
Kanonische SMILES |
CC1=CC(=O)C2=C(C1=O)C=CO2 |
Synonyme |
4,7-Benzofurandione, 5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



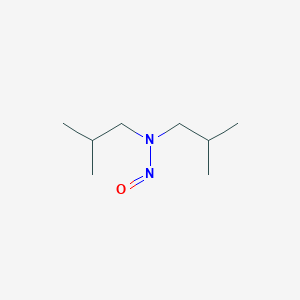
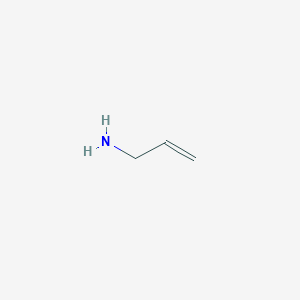
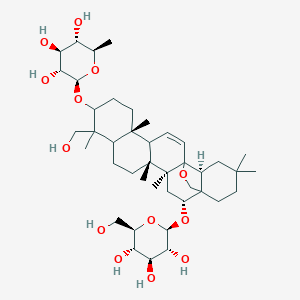
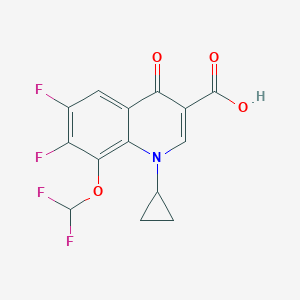
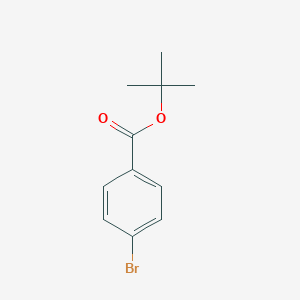

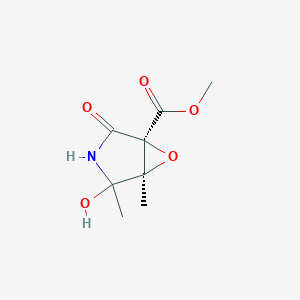
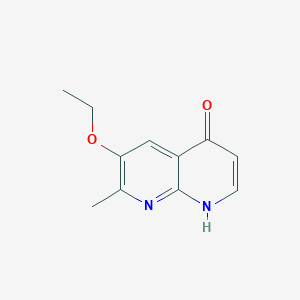
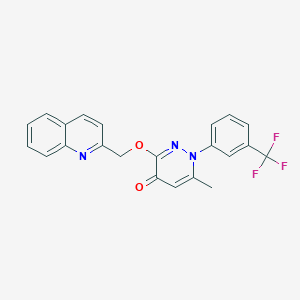
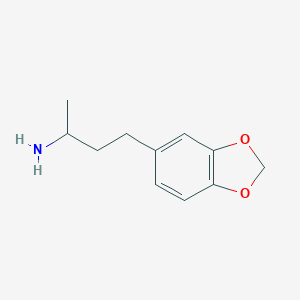
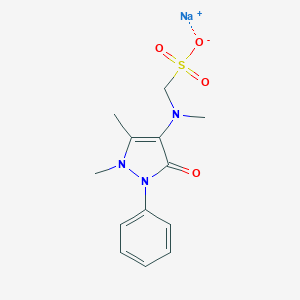

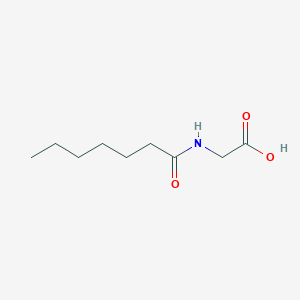
![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)